2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid
CAS No.:
Cat. No.: VC13769493
Molecular Formula: C7H4BrF2NO3
Molecular Weight: 268.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrF2NO3 |
|---|---|
| Molecular Weight | 268.01 g/mol |
| IUPAC Name | 2-(6-bromopyridin-3-yl)oxy-2,2-difluoroacetic acid |
| Standard InChI | InChI=1S/C7H4BrF2NO3/c8-5-2-1-4(3-11-5)14-7(9,10)6(12)13/h1-3H,(H,12,13) |
| Standard InChI Key | JGSLFANQCZGCFL-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1OC(C(=O)O)(F)F)Br |
| Canonical SMILES | C1=CC(=NC=C1OC(C(=O)O)(F)F)Br |
Introduction
Overview of the Compound
2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid is a synthetic organic compound with the molecular formula . It is classified as a brominated pyridine derivative and contains both fluorinated and carboxylic acid functional groups. The compound is identified by PubChem CID 156621115 and has a molecular weight of 268.01 g/mol .
Synthesis Pathways
The synthesis of 2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid typically involves:
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Bromination of pyridine derivatives to introduce the bromine atom at the desired position.
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Coupling with difluoroacetic acid or its derivatives via etherification reactions.
Further details on the exact synthetic route are not available from the provided references but may involve common organic synthesis techniques such as nucleophilic substitution or palladium-catalyzed coupling reactions.
Applications and Research Significance
4.2 Potential Use in Material Science
The presence of halogenated and fluorinated groups suggests potential applications in materials science, such as in the development of polymers or surface coatings with unique chemical resistance.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
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NMR Spectroscopy: To confirm the chemical shifts corresponding to aromatic protons, fluorine atoms, and carboxylic acid groups.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared (IR) Spectroscopy: To identify functional groups such as C-F stretching and carboxylic acid vibrations.
Biological Activity
Although no direct studies on this compound's biological activity are available, structurally similar compounds have been investigated for antimicrobial and anticancer activities. For example:
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Brominated pyridine derivatives often exhibit antimicrobial properties .
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Fluorinated compounds are known for their enhanced bioavailability in drug design .
Limitations and Future Research Directions
7.1 Limitations
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Lack of experimental data on toxicity, environmental impact, or pharmacokinetics.
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Limited availability of synthetic routes.
7.2 Future Research
Future studies could explore:
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Biological screening for antimicrobial or anticancer properties.
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Development of derivatives with improved solubility or stability.
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Investigation into its potential as a precursor for advanced materials.
This article provides a comprehensive overview of 2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid based on available data while highlighting gaps for further exploration.
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